molecular formula C18H24O2 B045719 Estr-5-ene-3,17-dione CAS No. 19289-77-1

Estr-5-ene-3,17-dione

Cat. No.: B045719
CAS No.: 19289-77-1
M. Wt: 272.4 g/mol
InChI Key: WELNRNVZXWUOGT-QXUSFIETSA-N
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Mechanism of Action

Target of Action

Estr-5-ene-3,17-dione, also known as 19-Nor-5-androstenedione, is a synthetic, orally active anabolic-androgenic steroid (AAS) and a derivative of 19-nortestosterone (nandrolone) that was never introduced for medical use . It is an androgen prohormone of nandrolone and of other 19-norandrostanes .

Mode of Action

This compound interacts with its targets, primarily androgen receptors, to exert its effects. As a prohormone, it is metabolized into active hormones in the body, which then bind to androgen receptors and exert their effects .

Biochemical Pathways

The compound is involved in the biosynthesis of estrogens. It is a significant non-aromatic metabolite recovered from incubations of 3,17-dioxo- [16,16,19- 2 H 3 ]androst-4-en-19-al 1 with placental aromatase .

Pharmacokinetics

As a steroid, it is likely to be absorbed orally, distributed throughout the body, metabolized primarily in the liver, and excreted in urine .

Result of Action

The compound’s action results in the production of estrogens and other hormones, which have various effects on the body, including the promotion of muscle growth and the development of secondary sexual characteristics .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH level can affect its transformations. In the presence of the aromatase at pH 6.5, estrogens (6.8%), products of isomerization of the double bond [Δ 5 (10) →Δ 4] and products of reduction of the carbonyl groups were formed .

Preparation Methods

The preparation of 19-Nor-5-androstenedione involves several steps. One method includes the following steps :

    Addition Reaction: Dissolving a rearrangement product in acetone, adding trichloroiminocyanuric acid, and then concentrating to remove the acetone.

    Decarboxylated Oxide Purification: Adding water to the addition product, converting it to sodium salt using sodium bicarbonate, washing off impurities with chloroform, and converting the sodium salt to decarboxylated oxide using dilute hydrochloric acid.

    Alkali Degreasing Reaction: Adding triethanolamine and a decarboxylated oxidation extract in acetone, adding water for material precipitation, and carrying out suction filtration to obtain alkali degreasing white crystals.

This method is suitable for large-scale industrial production due to its high reaction yield, purity, and quality of products .

Properties

IUPAC Name

(8R,9S,10R,13S,14S)-13-methyl-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2,13-16H,3-10H2,1H3/t13-,14+,15+,16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELNRNVZXWUOGT-QXUSFIETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4CCC(=O)CC4=CCC3C1CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]4CCC(=O)CC4=CC[C@H]3[C@@H]1CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50940962
Record name Estr-5-ene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50940962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

It is believed that 19-Nor-5-andorstenedione may be metabolized in the body to produce a metabolite which can activate the androgen receptor, similar to testosterone. However, androgen receptor activation is likely less than that of testosterone or dihydrotestosterone.
Record name 19-Nor-5-androstenedione
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01443
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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CAS No.

19289-77-1
Record name Estr-5-ene-3,17-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19289-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Estr-5-ene-3,17-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019289771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19-Nor-5-androstenedione
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01443
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Estr-5-ene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50940962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estr-5-ene-3,17-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.024
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 19-NOR-5-ANDROSTENEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/585LQ9KZN8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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